molecular formula C20H18N4O4S B2991754 N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide CAS No. 714288-53-6

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide

Cat. No. B2991754
CAS RN: 714288-53-6
M. Wt: 410.45
InChI Key: WNTNFZZRTYRHRU-UHFFFAOYSA-N
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Description

“N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide” is a novel structured small-molecule inhibitor of ADAM17 . It was designed and developed to repress ADAM17/Notch pathway activation and the NSCLC cells’ resistance to anti-tumour drugs .


Synthesis Analysis

The compound was developed via pharmacophore modelling, molecular docking, and biochemical screening . It was augmented by substituting two important chemical groups [R1 and R2 of the quinoxaline-2,3-diamine (its chemical skeleton)] . Subsequently, serial homologs of the lead compound were used to obtain an optimized compound with high inhibitory activity compared with the leading compound against ADAM17 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a quinoxaline core and various functional groups attached. The molecular docking between ADAM17 and the lead compound explores the potential mechanism of the lead compound on ADAM17 .

Scientific Research Applications

Biomonitoring and Carcinogenic Exposure

Research has demonstrated the presence and quantification of heterocyclic aromatic amines (HAAs), such as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), in human biological samples. Studies like those by Bessette et al. (2009) have established methods for measuring HAAs in human hair, providing insights into the exposure levels to these compounds through diet. This approach offers a non-invasive means to monitor long-term exposure to potential carcinogens found in cooked meats and other foods (Bessette et al., 2009).

Pharmacokinetics in Clinical Contexts

Investigations into the pharmacokinetics of compounds similar in structure or function to N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide have been conducted. For instance, studies on moxifloxacin, a fluoroquinolone with a broad spectrum of activity, have examined its pharmacokinetics in patients undergoing continuous venovenous haemodiafiltration (CVVHDF). These studies contribute to our understanding of how such compounds are processed in the body, especially in critically ill patients with renal failure, informing dosing and administration strategies to optimize therapeutic outcomes (Fuhrmann et al., 2004).

Environmental Health and Exposure Studies

Research on the presence of perfluorinated compounds, including investigations into replacements for restricted substances, sheds light on the environmental and health impacts of chemical exposure. Studies such as those by Fromme et al. (2017) provide valuable data on the body burden of various perfluorinated substances in different populations, highlighting the importance of monitoring environmental contaminants and their potential health implications (Fromme et al., 2017).

properties

IUPAC Name

N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-27-14-8-10-16(11-9-14)29(25,26)24-20-19(21-13-15-5-4-12-28-15)22-17-6-2-3-7-18(17)23-20/h2-12H,13H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTNFZZRTYRHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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